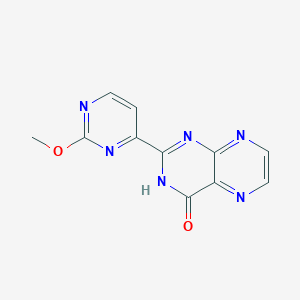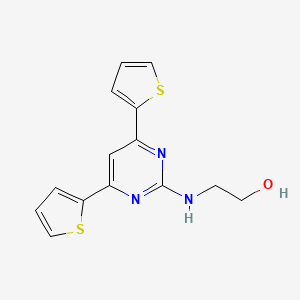
Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is a complex organic compound featuring a pyrimidine ring substituted with thienyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving a β-diketone and a guanidine derivative.
Thienyl Substitution: The thienyl groups are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thienyl groups, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various functionalized ethanolamine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine
In medicine, Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mécanisme D'action
The mechanism of action of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in inflammation or cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-((4,6-dimethyl-2-pyrimidinyl)amino)-: This compound has a similar structure but with methyl groups instead of thienyl groups.
Ethanol, 2-((4,6-diphenyl-2-pyrimidinyl)amino)-: This compound features phenyl groups instead of thienyl groups.
Uniqueness
Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is unique due to the presence of thienyl groups, which impart distinct electronic properties and reactivity. These properties make it particularly valuable in the development of advanced materials and bioactive molecules.
This detailed overview provides a comprehensive understanding of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
124959-56-4 |
|---|---|
Formule moléculaire |
C14H13N3OS2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C14H13N3OS2/c18-6-5-15-14-16-10(12-3-1-7-19-12)9-11(17-14)13-4-2-8-20-13/h1-4,7-9,18H,5-6H2,(H,15,16,17) |
Clé InChI |
OGTKCQGXQZYQFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=NC(=N2)NCCO)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



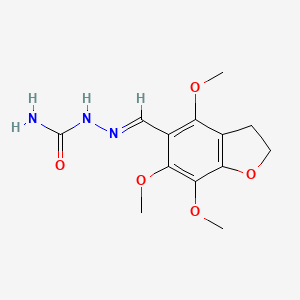

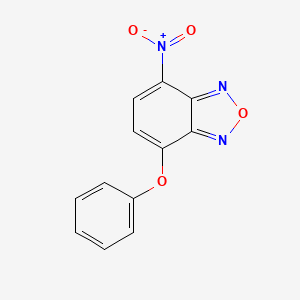

![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)


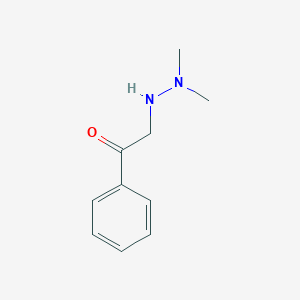

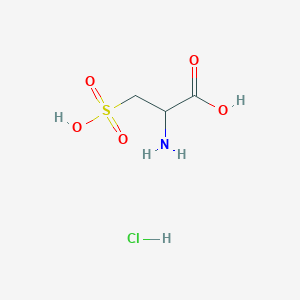
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)

